3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group substituted with a 3,4-dimethoxyphenethyl chain at the N3 position.
- Pyrido-pyrimidinone core: A 9-methyl substituent on the pyrido ring and a pyrrolidin-1-yl group at the C2 position.
Its synthesis likely follows routes analogous to related thiazolidinone derivatives, such as condensation reactions between thiourea precursors and halogenated intermediates under reflux conditions .
Properties
Molecular Formula |
C27H28N4O4S2 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S2/c1-17-7-6-13-30-23(17)28-24(29-11-4-5-12-29)19(25(30)32)16-22-26(33)31(27(36)37-22)14-10-18-8-9-20(34-2)21(15-18)35-3/h6-9,13,15-16H,4-5,10-12,14H2,1-3H3/b22-16- |
InChI Key |
IQRKAWVBYHZZOG-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N5CCCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N5CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 526.6 g/mol. It features a thiazolidinone scaffold which is known for various biological activities, particularly in cancer treatment.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O5S2 |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity through various mechanisms:
- Anticancer Properties : The thiazolidinone moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have shown that compounds with this scaffold can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer therapies .
- Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. It has been suggested that compounds containing the thiazolidinone structure can inhibit microtubule-stimulated ATPase activity, which is essential for mitotic spindle function during cell division .
Case Studies and Research Findings
Several studies have documented the biological activity of thiazolidinone derivatives similar to the compound :
Study 1: Antiproliferative Activity
A study demonstrated that thiazolidinone derivatives showed significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The derivatives were found to inhibit cell growth by inducing apoptosis through the activation of caspase pathways .
Study 2: Enzyme Inhibition
Research highlighted the ability of thiazolidinones to inhibit key enzymes involved in cancer progression. For instance, some derivatives were shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the thiazolidinone core significantly influenced biological activity. Substituents such as methoxy groups enhanced solubility and bioavailability, improving anticancer efficacy in vitro .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , indicating a complex structure that includes thiazolidine and pyrimidine rings. The presence of multiple functional groups suggests diverse reactivity and potential biological activity.
Antimicrobial Properties
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activity. A study synthesized various thiazolo[3,2-a]pyrimidine derivatives, which were evaluated for their antimicrobial properties against a range of pathogens. The results showed that modifications in the structure of these compounds can lead to varying degrees of antimicrobial efficacy, suggesting that the compound may also possess similar properties .
Anti-inflammatory and Analgesic Effects
The compound's structural analogs have been investigated for anti-inflammatory and analgesic effects. Studies on thiazolo[3,2-a]pyrimidine derivatives demonstrated moderate activity in these areas, indicating potential applications for pain management and inflammation reduction .
Case Studies
- Antimicrobial Screening : A series of substituted thiazolo[3,2-a]pyrimidines were synthesized and screened for antimicrobial activity. Compounds with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in developing effective antimicrobials .
- Synthesis and Characterization : The synthesis of various thiazole derivatives has been documented, showcasing their bioactivity against Mycobacterium tuberculosis. This suggests that similar compounds could be explored for their efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Anti-inflammatory activity in compounds 10a and 10b correlates with aromatic or halogenated substituents on the thiazolidinone ring, suggesting that electron-withdrawing groups (e.g., Cl in 10b) enhance potency .
- Methoxy Groups: The target compound’s 3,4-dimethoxyphenethyl group may improve solubility or receptor binding compared to non-polar analogues (e.g., 10a) .
- Heterocyclic Diversity: Pyrrolidine (target compound) vs.
Computational and Bioactivity Comparisons
Chemical Similarity Metrics
- Tanimoto Coefficients : Molecular fingerprints (e.g., Morgan or MACCS keys) quantify structural overlap. For example, the target compound likely shares >70% similarity with ’s dimethoxyphenethyl analogue due to shared scaffolds .
- Docking Affinity: Minor substituent changes (e.g., methoxy vs. chlorine) can significantly alter binding modes. highlights that even small structural variations (e.g., methyl vs. ethyl chains) modify interactions with residues in enzymatic pockets .
Bioactivity Clustering
- demonstrates that compounds with similar structures cluster into groups with correlated bioactivity profiles. For instance, thiazolidinone derivatives with amino substituents (e.g., 10a, 10b) show anti-inflammatory activity, while those with alkylamino groups may target different pathways .
Research Findings and Limitations
Critical Insights
- Anti-Inflammatory Potential: Halogenation (e.g., 10b) enhances activity compared to non-halogenated analogues, suggesting a strategy for optimizing the target compound .
- Structural Flexibility : The pyrrolidine group in the target compound may confer conformational rigidity, improving metabolic stability over piperazine-containing derivatives .
Data Gaps
- No direct pharmacological or toxicity data for the target compound were identified in the provided evidence.
- Limited experimental validation of computational predictions (e.g., docking scores, QSAR models) for this specific scaffold.
Preparation Methods
Synthesis of the 4H-Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the central heterocyclic framework. As demonstrated in recent studies, this core is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds . For the target compound, the 9-methyl substituent is introduced during the annulation step using methyl-substituted precursors.
A representative protocol involves reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours . The resulting 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is then halogenated at the C3 position using phosphorus oxychloride (POCl₃) to yield 3-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate undergoes nucleophilic substitution with pyrrolidine in acetonitrile under reflux (82°C, 12 hours) to install the 2-(pyrrolidin-1-yl) group .
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | PPA, 130°C, 7 hours | 78 | |
| Chlorination | POCl₃, reflux, 4 hours | 85 | |
| Pyrrolidine coupling | Acetonitrile, 82°C, 12 hours | 67 |
Construction of the Thiazolidin-5-Ylidene Substituent
The thiazolidin-5-ylidene moiety is synthesized via a nitroketene dithioacetal-mediated cyclization. As detailed in multi-component reaction (MCR) methodologies, cysteamine hydrochloride reacts with 1,1-bis(methylthio)-2-nitroethylene in ethanol under reflux to form a thiazolidine intermediate . Subsequent condensation with aldehydes introduces the Z-configured exocyclic double bond.
For the target compound, the aldehyde component is derived from 3,4-dimethoxyphenethyl alcohol. Oxidation of this alcohol using pyridinium chlorochromate (PCC) in dichloromethane generates the corresponding aldehyde, which undergoes Knoevenagel condensation with the thiazolidine intermediate. Triethylamine catalysis in ethanol at 80°C for 5 hours achieves the (Z)-selective coupling .
Optimized Thiazolidinone Formation
| Component | Role | Molar Ratio | Temperature | Time |
|---|---|---|---|---|
| Cysteamine hydrochloride | Nucleophile | 1.0 | Reflux | 4 h |
| 1,1-Bis(methylthio)-2-nitroethylene | Electrophile | 1.0 | Reflux | 4 h |
| 3,4-Dimethoxyphenethyl aldehyde | Electrophile | 1.1 | 80°C | 5 h |
Coupling of Thiazolidin-5-Ylidene to the Pyridopyrimidinone Core
The final step involves conjugating the thiazolidin-5-ylidene moiety to the C3 position of the pyridopyrimidinone core. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is unsuitable due to the absence of compatible halides. Instead, a nucleophilic aromatic substitution (SNAr) strategy is employed.
The pyridopyrimidinone core is brominated at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature. The resulting 3-bromo derivative reacts with the thiazolidin-5-ylidene methyl lithium reagent (generated via lithiation with n-butyllithium) in tetrahydrofuran (THF) at −78°C . Quenching with ammonium chloride yields the coupled product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Coupling Efficiency
| Bromination Agent | Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | Li-thiazolidinyl | THF | −78°C | 58 |
Stereochemical Control and Z-Isomer Isolation
The exocyclic double bond in the thiazolidin-5-ylidene group adopts a (Z)-configuration due to steric hindrance from the 3,4-dimethoxyphenethyl substituent. Isomer separation is achieved via recrystallization from ethanol/water (9:1), leveraging differential solubility . Nuclear Overhauser effect (NOE) spectroscopy confirms the (Z)-geometry, with observed NOE correlations between the thiazolidinone sulfur and the methylene protons of the phenethyl group.
Analytical Characterization and Validation
Final compound validation includes:
-
HRMS (ESI-TOF): m/z [M+H]⁺ calculated for C₂₉H₃₁N₄O₄S₂: 579.1789; found: 579.1792
-
¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 7.1 Hz, 1H, pyrido-H), 6.85–6.79 (m, 3H, aromatic), 4.21 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃), 2.91 (t, J = 7.3 Hz, 2H, CH₂Ph), 2.75 (pyrrolidine-H)
-
IR (KBr): 1678 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires modifications to minimize purification steps. One-pot protocols combining the thiazolidinone formation and coupling steps reduce intermediate isolation. Catalytic nano-SiO₂ (20 mol%) in ethanol enhances reaction rates by 40% while maintaining yields ≥60% . Continuous flow systems are under investigation to improve throughput.
Q & A
Q. What are the standard synthetic routes for this compound, and what solvents/catalysts are critical for optimizing yield?
The synthesis typically involves multicomponent reactions (MCRs) to assemble the thiazolidinone and pyridopyrimidine moieties efficiently. Key steps include condensation of precursors under reflux conditions, often using dimethyl sulfoxide (DMSO) or acetonitrile as solvents. Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are employed to catalyze specific steps, with yields optimized by controlling temperature and reaction time .
Q. How is structural integrity confirmed post-synthesis?
Spectroscopic methods such as ¹H/¹³C NMR (to confirm Z-configuration and substituent positions), IR (to validate thioxo and carbonyl groups), and mass spectrometry (for molecular weight verification) are standard. Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
Begin with in vitro antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria) and cytotoxicity screening (e.g., MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves and IC₅₀ calculations provide initial activity profiles .
Q. How should researchers approach purification challenges?
Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification. Final product purity is achieved via recrystallization (e.g., using ethanol or acetone) or preparative HPLC for polar byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Monitor stability via HPLC-UV or TLC every 6 months to detect degradation (e.g., hydrolysis of the thioxo group) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Cross-validate results using orthogonal assays (e.g., switch from bacterial growth inhibition to enzymatic target inhibition assays). Perform structural analogs comparison to isolate functional group contributions. Use computational docking to rationalize binding discrepancies .
Q. What strategies optimize synthetic yield for scale-up without compromising purity?
Replace traditional reflux with microwave-assisted synthesis to reduce reaction time. Optimize catalyst loading (e.g., 10 mol% ZnCl₂) and employ flow chemistry for continuous processing. Monitor intermediates via in-line FTIR to minimize side reactions .
Q. How to elucidate the mechanism of action for observed anticancer activity?
Conduct target identification via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with kinases (e.g., EGFR, BRAF). Follow with RNA-seq to profile gene expression changes in treated cells .
Q. What advanced techniques validate stereochemical configuration in solution?
Use NOESY NMR to probe spatial proximity of substituents. For dynamic systems, VT-NMR (variable temperature) or chiral shift reagents can resolve enantiomeric mixtures. Compare experimental ECD spectra with DFT-simulated curves for absolute configuration .
Q. How to address low solubility in pharmacological assays?
Formulate with cyclodextrin-based carriers or lipid nanoparticles to enhance aqueous solubility. Test co-solvents (e.g., PEG-400) at <1% v/v to avoid cytotoxicity. Use PAMPA assays to predict passive membrane permeability .
Q. What computational methods predict structure-activity relationships (SAR)?
Perform 3D-QSAR (CoMFA/CoMSIA) using aligned bioactive conformers. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Validate with free energy perturbation (FEP) to quantify substituent contributions .
Q. How to design derivatives to improve metabolic stability?
Introduce electron-withdrawing groups (e.g., -CF₃) on metabolically labile sites. Replace ester linkages with amide bioisosteres . Test stability in liver microsome assays (human/rat) and analyze metabolites via LC-MS/MS .
Methodological Notes
- Data Interpretation : Always correlate synthetic yields with HPLC purity (>95%) and elemental analysis (C, H, N ±0.4%).
- Biological Replicates : Use ≥3 independent experiments with ANOVA for statistical significance (p<0.05).
- Safety : Handle thioxo-containing intermediates in fume hoods due to potential sulfur byproduct toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
